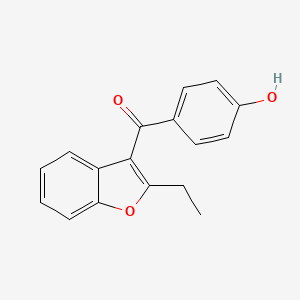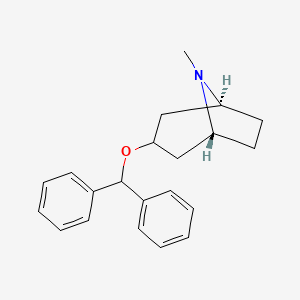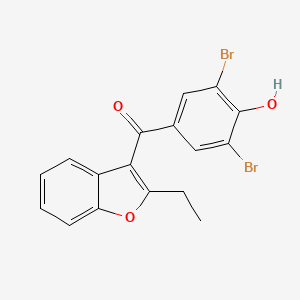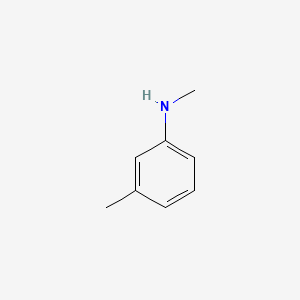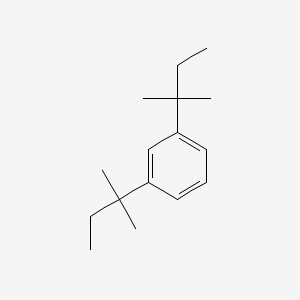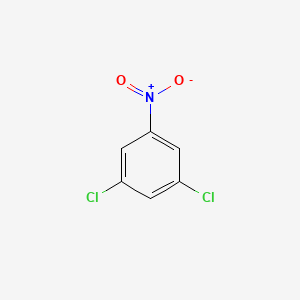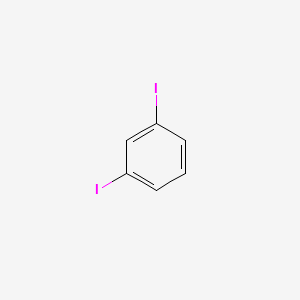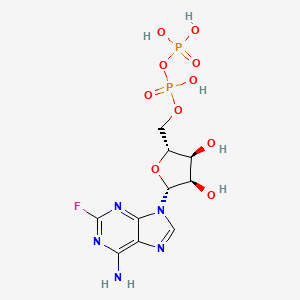
2-Fluoro-ADP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-ADP, also known as 2-flATP, is a Fluorinated ATP Analog. This analog is designed for 19F nuclear magnetic resonance (NMR) studies of large enzymes and proteins which bind adenine nucleotides. 2-flATP is shown to be active as an ATP analog in a number of enzyme systems, and its 19F-NMR properties are determined.
Aplicaciones Científicas De Investigación
Fluorescent Probes and Imaging
- 2-Fluoro-ADP analogues, like ADP(CA)2, have been investigated for their applications as switchable fluorescent probes. These probes are highly sensitive to microenvironments and have been demonstrated in applications such as wash-free live-cell fluorescence imaging, in vivo tissue fluorescence imaging, temperature sensing, and ultrasound-switchable fluorescence imaging (Cheng et al., 2017).
Biomedical and Cancer Research
- In cancer research, this compound derivatives are studied for their role in inhibiting poly(ADP-ribose) polymerase-1 (PARP-1), a protein crucial in DNA repair. Selective inhibition of PARP-1, as demonstrated by specific compounds, offers potential therapeutic approaches in oncology (Papeo et al., 2015).
Neurology and Alzheimer's Research
- Fluoro-2-deoxy-d-glucose PET measures combined with the APOE genotype have been used to predict the conversion from mild cognitive impairment to Alzheimer's disease. These imaging techniques are critical in early detection and understanding the disease's progression (Mosconi et al., 2004).
Molecular and Structural Studies
- The effects of 2′-fluoro modification on protonated gas-phase purine nucleosides were examined to understand their structure and stability. This research provides insights into the biochemistry of modified nucleosides, which are important in both natural and synthetic contexts (Devereaux et al., 2019).
Enzyme and Metabolic Studies
- The novel nicotinamide 2-fluoroadenine dinucleotide (2-fluoro-NAD+) has been synthesized to explore the intramolecular cyclization reaction. This compound is used to study the multifunctional enzyme ADP-ribosyl cyclase and its role in metabolic processes (Zhang et al., 2007).
Sensing and Detection Technologies
- A fluorescent, reagentless biosensor for ADP based on tetramethylrhodamine-labeled ParM has been developed. This sensor has applications in detecting ADP in biological systems, important for studying cellular metabolism and enzyme activities (Kunzelmann & Webb, 2010).
Fluorescence Sensing in Biological Systems
- The development of a cationic esterase mimic for the spectroscopic detection of ADP demonstrates the applications of this compound in creating sensors for biological activities, which can be crucial for various protein kinase activity detections (Vial & Dumy, 2007).
Propiedades
Número CAS |
1492-61-1 |
|---|---|
Fórmula molecular |
C10H14FN5O10P2 |
Peso molecular |
445.19 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14FN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
ZAHBDWMZWHJOLZ-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)F)N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)F)N |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)F)N |
Apariencia |
Solid powder |
| 1492-61-1 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-fluoro-adenosine diphosphate 2-fluoro-ADP adenosine 5'-(2-fluorodiphosphate) ADP-beta-F betaFADP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666180.png)
![N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666181.png)
![N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666185.png)


